Cas no 2000728-13-0 (Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate)

Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate is a fluorinated amino ester compound with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a 4,4-difluorocyclohexyl moiety, which enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The ester functionality allows for further derivatization, while the difluorinated cyclohexyl group may improve bioavailability and binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules where fluorine substitution is desired for tuning physicochemical properties. Its well-defined structure and synthetic versatility make it a practical choice for medicinal chemistry and industrial applications requiring fluorinated building blocks.
Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate structure
2000728-13-0 structure
Product name:Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate
CAS No:2000728-13-0
MF:C12H21F2NO2
MW:249.297450780869
CID:5991917
PubChem ID:165449465

Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate Chemical and Physical Properties

Names and Identifiers

    • 2000728-13-0
    • EN300-714383
    • methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate
    • Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate
    • Inchi: 1S/C12H21F2NO2/c1-3-10(11(16)17-2)15-8-9-4-6-12(13,14)7-5-9/h9-10,15H,3-8H2,1-2H3
    • InChI Key: YTIWLZQLGLFBIB-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CNC(C(=O)OC)CC)CC1)F

Computed Properties

  • Exact Mass: 249.15403524g/mol
  • Monoisotopic Mass: 249.15403524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2.8

Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-714383-1.0g
methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate
2000728-13-0
1g
$0.0 2023-06-07

Additional information on Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate

Research Brief on Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate (CAS: 2000728-13-0) in Chemical Biology and Pharmaceutical Applications

The compound Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate (CAS: 2000728-13-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features including a difluorocyclohexyl moiety and an ester-functionalized amino acid derivative, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate, highlighting its efficient production via a multi-step process involving reductive amination and esterification. The research emphasized the compound's stability under physiological conditions, a critical factor for its bioavailability. Additionally, the study identified its potential as a modulator of G-protein-coupled receptors (GPCRs), which are pivotal targets in treating neurological disorders and metabolic diseases.

Further investigations into the pharmacological profile of Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate have revealed its efficacy in preclinical models of pain management and inflammation. A 2024 paper in Bioorganic & Medicinal Chemistry demonstrated that the compound exhibits selective inhibition of cyclooxygenase-2 (COX-2), with minimal effects on COX-1, suggesting a favorable safety profile for non-steroidal anti-inflammatory drug (NSAID) development. The study also noted its improved pharmacokinetic properties compared to traditional NSAIDs, including enhanced oral absorption and prolonged half-life.

In the context of oncology, Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate has been investigated for its role in targeting cancer cell metabolism. Research published in Cancer Research (2023) indicated that the compound disrupts mitochondrial function in certain cancer cell lines, leading to apoptosis. This effect was particularly pronounced in cells with high glycolytic activity, suggesting its potential as an adjunct therapy in tumors resistant to conventional treatments. The study also highlighted the need for further optimization to improve tumor specificity and reduce off-target effects.

Despite these promising findings, challenges remain in the clinical translation of Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate. Current research is focused on addressing its metabolic stability and potential drug-drug interactions. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through preclinical and clinical trials, with the aim of developing novel therapeutics for a range of diseases.

In conclusion, Methyl 2-{[(4,4-difluorocyclohexyl)methyl]amino}butanoate represents a versatile and promising molecule in chemical biology and pharmaceutical research. Its unique structural attributes and diverse biological activities make it a compelling candidate for further investigation. Ongoing studies are expected to elucidate its full therapeutic potential and pave the way for its application in medicine.

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